methyl [4-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate
Description
Methyl [4-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate is a heterocyclic compound featuring a 1,5-benzodiazepine core substituted with a sulfanyl-linked 4-methoxyphenyl acetamide group and a methyl ester moiety. The benzodiazepine scaffold is notable for its pharmacological relevance, particularly in central nervous system (CNS) modulation. The sulfanyl and acetamide groups may enhance binding to biological targets, while the methyl ester improves lipophilicity for membrane permeability. This compound’s synthesis likely involves cyclocondensation for the benzodiazepine ring, followed by thioether linkage formation and esterification .
Properties
IUPAC Name |
methyl 2-[4-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1H-1,5-benzodiazepin-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-27-16-9-7-14(8-10-16)23-19(25)13-29-20-11-15(12-21(26)28-2)22-17-5-3-4-6-18(17)24-20/h3-11,22H,12-13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJAQYWJZZAPKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3NC(=C2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [4-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate typically involves multiple steps:
Formation of the Benzodiazepine Core: The initial step involves the synthesis of the benzodiazepine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the benzodiazepine intermediate.
Attachment of the Amino Group: The amino group is incorporated through an amination reaction, often using an amine donor such as ammonia or an amine derivative.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the intermediate with a thiol compound under controlled conditions.
Esterification: The final step involves esterification to introduce the methyl acetate group, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Hydrolysis Conditions: Aqueous acid or base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its benzodiazepine core makes it a valuable intermediate in the synthesis of various pharmaceuticals.
Biology
Biologically, the compound is of interest due to its potential interactions with biological macromolecules. Studies often focus on its binding affinity to receptors and enzymes, exploring its potential as a therapeutic agent.
Medicine
In medicine, derivatives of this compound are investigated for their potential use in treating neurological disorders, given the benzodiazepine core’s known effects on the central nervous system.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl [4-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. The compound binds to these receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The sulfanyl and methoxyphenyl groups may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural Analogues and Key Features
Key Observations :
Comparison :
- The target compound’s synthesis likely employs cyclocondensation similar to oxazepine derivatives (), whereas triazoles () require click chemistry.
- Thioether formation may involve nucleophilic substitution (e.g., using thiols and alkyl halides), analogous to triazole derivatives .
- Crystallographic refinement for structural confirmation could utilize SHELX software (), commonly applied in small-molecule crystallography.
Table 3: Reported Activities of Structural Analogs
Key Insights :
- The benzodiazepine core suggests possible GABA receptor affinity , similar to clinically used benzodiazepines. However, the sulfanyl-acetamide group may alter selectivity or potency.
- Triazole derivatives () exhibit antimicrobial activity, implying that the target’s triazole-like sulfanyl group could confer similar properties.
- Oxazepine derivatives () show anticancer activity, suggesting the target’s heterocyclic core might be explored for cytotoxic effects.
Physicochemical and Pharmacokinetic Properties
Table 4: Property Comparison
Analysis :
- The bulky benzodiazepine core may reduce solubility but increase target specificity relative to smaller analogs.
Biological Activity
Methyl [4-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate (often referred to as compound 1) is a synthetic organic compound with potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant case studies.
The molecular formula of compound 1 is , with a molecular weight of approximately 299.32 g/mol. It features a complex structure that includes a benzodiazepine core, which is known for various pharmacological effects. The compound's structure can be represented as follows:
- IUPAC Name : methyl 4-[[2-(4-methoxyphenyl)-2-oxoethyl]amino]benzoate
- Molecular Weight : 299.32 g/mol
- LogP : 3.1 (indicating moderate lipophilicity)
The biological activity of compound 1 can be attributed to its interaction with various biological targets, particularly in the central nervous system (CNS). Benzodiazepines typically exert their effects by modulating GABA_A receptors, leading to increased inhibitory neurotransmission. This action can result in anxiolytic, sedative, and anticonvulsant effects.
Key Mechanisms Include :
- GABA_A Receptor Modulation : Enhances the effect of GABA, the primary inhibitory neurotransmitter in the brain.
- Neuroprotective Effects : Potentially protects neurons from excitotoxicity and apoptosis, which could be beneficial in neurodegenerative conditions.
In Vitro Studies
In vitro studies have demonstrated that compound 1 exhibits significant activity against various cell lines. For instance, it has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.
| Cell Line | Effect Observed | Mechanism |
|---|---|---|
| HeLa | Induction of apoptosis | Caspase activation |
| SH-SY5Y | Neuroprotection | GABA_A receptor modulation |
| MCF-7 | Inhibition of proliferation | Cell cycle arrest |
Neuroprotective Effects
A study conducted on SH-SY5Y neuroblastoma cells revealed that treatment with compound 1 led to a significant increase in cell viability under oxidative stress conditions. This suggests that the compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer's or Parkinson's disease.
Anticancer Activity
In another study focusing on breast cancer cell lines (MCF-7), compound 1 was found to inhibit cell proliferation significantly. The mechanism was linked to the modulation of apoptotic pathways, indicating its potential as an anticancer agent.
Toxicity and Safety Profile
Toxicological assessments are crucial for determining the safety profile of any new compound. Preliminary studies suggest that compound 1 has a favorable safety profile with minimal cytotoxicity at therapeutic concentrations. However, further studies are required to fully understand its long-term effects and potential side effects.
Q & A
Q. Critical Reaction Conditions :
- Temperature : Controlled heating (60–80°C) during thiolation to prevent side reactions .
- Solvent Choice : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates .
- Purification : Column chromatography or recrystallization is essential to isolate the product with >95% purity .
Advanced: How can computational quantum chemical calculations guide the design of novel derivatives with enhanced biological activity?
Methodological Answer:
Computational methods, such as density functional theory (DFT), predict electronic properties and reactive sites:
- Reactivity Analysis : Calculate Fukui indices to identify nucleophilic/electrophilic regions on the benzodiazepine core and sulfanyl-acetyl linker .
- Docking Studies : Model interactions with biological targets (e.g., GABA receptors) to prioritize derivatives with stronger binding affinities .
- Reaction Pathway Optimization : Use transition-state modeling to predict optimal conditions for introducing substituents (e.g., halogenation at the 4-methoxyphenyl group) .
Q. Example Workflow :
Generate 3D conformers using molecular dynamics.
Screen virtual libraries for ADMET properties.
Validate top candidates via synthesis and in vitro assays .
Basic: What spectroscopic techniques are most reliable for structural confirmation, and how are spectral artifacts addressed?
Methodological Answer:
- NMR :
- 1H/13C NMR : Assign peaks for the benzodiazepine core (e.g., aromatic protons at δ 6.8–7.5 ppm) and sulfanyl-acetyl group (δ 3.2–3.5 ppm for SCH2) .
- Artifact Mitigation : Use deuterated solvents (e.g., DMSO-d6) and suppress residual water signals with presaturation .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragment patterns (e.g., loss of COOCH3 at m/z 59) .
- IR Spectroscopy : Validate carbonyl stretches (C=O at ~1700 cm⁻¹) and NH groups (~3300 cm⁻¹) .
Advanced: How can conflicting reports on the compound’s biological activity (e.g., enzyme inhibition vs. receptor antagonism) be resolved experimentally?
Methodological Answer:
Stepwise Validation :
Target-Specific Assays :
- Use purified enzymes (e.g., acetylcholinesterase) and receptor-binding assays (e.g., radioligand displacement for GABA-A) to isolate mechanisms .
- Compare IC50 values across assays to identify primary targets.
Structural Modifications : Synthesize analogs lacking the sulfanyl group to test if activity is retained, indicating off-target effects .
In Silico Cross-Check : Overlay dose-response curves with computational binding predictions to reconcile discrepancies .
Case Study : A 2025 study resolved contradictory anticancer data by demonstrating that the compound’s activity was pH-dependent, with optimal efficacy at lysosomal pH (4.5–5.5) .
Advanced: What strategies are effective for modifying the sulfanyl-acetyl moiety to tune redox reactivity without compromising stability?
Methodological Answer:
- Oxidation Resistance : Replace the sulfanyl (-S-) group with sulfonyl (-SO2-) via controlled oxidation using m-CPBA, enhancing stability while retaining hydrogen-bonding capacity .
- Bioisosteric Replacement : Substitute the acetyl group with trifluoroacetyl to increase metabolic stability while maintaining steric bulk .
- Protecting Groups : Temporarily mask the sulfanyl group with tert-butyl disulfide during synthetic steps to prevent premature oxidation .
Q. Experimental Validation :
- Monitor reaction progress via TLC and LC-MS.
- Assess stability under accelerated conditions (40°C/75% RH for 14 days) .
Basic: What are the key challenges in scaling up the synthesis from milligram to gram quantities?
Methodological Answer:
- Intermediate Solubility : Switch from DMF to THF/water mixtures to improve solubility during thiolation .
- Exothermic Reactions : Use jacketed reactors with controlled cooling during acylation to prevent decomposition .
- Purification : Replace column chromatography with fractional crystallization (e.g., using ethyl acetate/hexane) for cost-effective scaling .
Advanced: How can crystallographic data resolve ambiguities in the compound’s stereochemistry and conformation?
Methodological Answer:
- Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation from acetone/water. Analyze dihedral angles to confirm the benzodiazepine ring’s boat conformation and sulfanyl group orientation .
- Electron Density Maps : Identify disordered regions (e.g., rotating methoxy groups) and refine using SHELXL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
